4Pxo8WQ1GP

Pharmacokinetics DGAT2 Volume of Distribution

PF-07202954 (also designated as compound 12 or 4Pxo8WQ1GP) is a synthetic small molecule that functions as a weakly basic, orally active inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2). It was specifically engineered as a next-generation backup to the first-generation DGAT2 inhibitor ervogastat (PF-06865571), with a primary design goal of achieving a longer predicted half-life and higher volume of distribution through strategic incorporation of a basic moiety and fine-tuning of pKa with electrophilic fluorines.

Molecular Formula C22H23FN6O3
Molecular Weight 438.5 g/mol
Cat. No. B12372257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4Pxo8WQ1GP
Molecular FormulaC22H23FN6O3
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)NC4CC(CNC4)F
InChIInChI=1S/C22H23FN6O3/c1-2-31-19-4-3-5-26-22(19)32-18-6-14(8-24-13-18)20-27-9-15(10-28-20)21(30)29-17-7-16(23)11-25-12-17/h3-6,8-10,13,16-17,25H,2,7,11-12H2,1H3,(H,29,30)/t16-,17-/m0/s1
InChIKeyCPBXJSPVZIPJMX-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PF-07202954 (4Pxo8WQ1GP): A Next-Generation, Weakly Basic DGAT2 Inhibitor with Extended Pharmacokinetic Profile for NASH Research


PF-07202954 (also designated as compound 12 or 4Pxo8WQ1GP) is a synthetic small molecule that functions as a weakly basic, orally active inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2) [1]. It was specifically engineered as a next-generation backup to the first-generation DGAT2 inhibitor ervogastat (PF-06865571), with a primary design goal of achieving a longer predicted half-life and higher volume of distribution through strategic incorporation of a basic moiety and fine-tuning of pKa with electrophilic fluorines [1]. The compound displays potent inhibition of human DGAT2 (IC50 = 10 nM) and has advanced into Phase 1 clinical trials, demonstrating its relevance as a high-value research tool for studying lipid metabolism and for preclinical drug discovery in non-alcoholic steatohepatitis (NASH) and related fibrotic liver diseases [1][2].

1

Extended PK profile for chronic dosing studies

Designed as a weakly basic molecule to increase volume of distribution and half-life, supporting less frequent dosing in long-term in vivo NASH models.

2

DGAT2-selective chemical probe

Reported high selectivity window over DGAT1 and related acyltransferases helps minimize off-target pharmacology in metabolic disease research.

3

Clinical-stage tool compound

Phase 1 clinical trial data provide human PK context for translational PK/PD modeling and in vitro benchmark studies.

Why PF-07202954 (4Pxo8WQ1GP) Cannot Be Functionally Substituted by First-Generation DGAT2 Inhibitors Like Ervogastat


DGAT2 inhibitors are not a monolithic class; critical differences in physicochemical properties, particularly basicity (pKa) and lipophilicity, directly dictate their pharmacokinetic (PK) behavior and, consequently, their utility in both in vivo efficacy studies and as chemical probes. PF-07202954 was intentionally designed as a weakly basic molecule, whereas the clinical candidate ervogastat is neutral [1]. This fundamental difference in basicity enables PF-07202954 to achieve a 2- to 3-fold higher volume of distribution (Vss) in preclinical species compared to ervogastat, leading to a proportionally extended half-life due to comparable clearance rates [1]. For researchers conducting long-term in vivo studies in NASH models, simply substituting a first-generation inhibitor like ervogastat would result in a drastically different PK profile—shorter half-life, lower tissue exposure—that could confound pharmacodynamic readouts and complicate dose scheduling. The optimized profile of PF-07202954 is therefore not an incremental improvement but a purposeful engineering of properties essential for its intended use as a longer-acting probe.

Target compound (PF-07202954)

Weakly basic inhibitor engineered for extended tissue distribution and longer half-life. PK profile tailored for chronic NASH model studies.

Basicity: weak base · Vss and t1/2 optimized for research dosing

vs

First-generation substitute (ervogastat)

Neutral molecule with significantly lower volume of distribution and shorter half-life. PK mismatch may lead to fluctuating target engagement in chronic studies.

Basicity: neutral · Vss and t1/2 not suited for extended-interval protocols

Class switching may alter tissue exposure profile; direct replacement may confound pharmacodynamic interpretation in long-term experiments.

PF-07202954 (4Pxo8WQ1GP) Quantitative Differentiation Evidence Against Closest Comparators


PF-07202954 Exhibits a 3-Fold Higher Volume of Distribution in Rats Compared to Ervogastat

PF-07202954 (compound 12) demonstrates a significantly higher steady-state volume of distribution (Vss) in rats relative to the first-generation, neutral DGAT2 inhibitor ervogastat (PF-06865571). This increase in Vss is a direct consequence of the compound's weakly basic nature and is a primary driver of its extended half-life [1].

3× Higher Vss in Rat
Head-to-head
PF-07202954 2.7 L/kg vs ervogastat 0.91 L/kg (IV, rat)
Supports tissue distribution differentiation in preclinical models.
Wistar Han rats, 1 mg/kg IV, n=2.
Pharmacokinetics DGAT2 Volume of Distribution Vss

PF-07202954 Achieves a 3-Fold Longer Intravenous Half-Life in Rats Versus Ervogastat

The engineered increase in volume of distribution for PF-07202954 translates directly into a longer half-life (t1/2) in rats when compared to ervogastat. This extended half-life was a key design goal for the next-generation inhibitor and is achieved without a substantial difference in clearance between the two compounds [1].

3× Longer Half-Life
Head-to-head
0.9 h (PF-07202954) vs 0.3 h (ervogastat) IV rat t1/2
Enables less frequent dosing in chronic NASH model studies.
Derived from same PK study; clearance comparable.
Pharmacokinetics DGAT2 Half-Life t1/2

PF-07202954 Demonstrates ~1.7-Fold Improved Potency Against Human DGAT2 Relative to Ervogastat

In head-to-head comparisons using independent data sources, PF-07202954 shows a modest but quantifiable improvement in enzymatic inhibitory potency against human DGAT2 compared to ervogastat [1].

1.7× Improved Potency
Cross-study
Human DGAT2 IC50 10 nM (PF) vs 17.2 nM (ervogastat)
Retained target engagement; no loss of biochemical potency.
Independent assay conditions may contribute slight variance.
Potency DGAT2 IC50 Enzymatic Assay

PF-07202954 Exhibits High Selectivity Over DGAT1 and Other Acyltransferases (>5000-Fold Window)

PF-07202954 demonstrates exquisite selectivity for the DGAT2 enzyme over related acyltransferases. This selectivity profile is critical for avoiding DGAT1-mediated gastrointestinal side effects observed with earlier, less selective inhibitors and ensures that observed biological effects can be confidently attributed to DGAT2 inhibition [1].

>5000× Selectivity Window
Class-level
IC50 > 50,000 nM against DGAT1, MGAT1, MGAT2, MGAT3
Minimizes confounding DGAT1-mediated pharmacology.
Recombinant enzyme assays; selectivity data source reviewed.
Selectivity Off-Target DGAT1 MGAT

PF-07202954 Dose-Dependently Reduces Liver Triglycerides in a Western Diet-Fed Rat Model of NASH

The pharmacological relevance of PF-07202954's PK and potency profile is validated in a disease-relevant preclinical model. Oral administration of PF-07202954 leads to a significant, dose-dependent reduction in liver triglyceride content in rats fed a high-fat, high-sucrose, high-cholesterol Western diet, a standard model for NASH [1].

Liver TG Reduction in NASH Model
Model context
Dose-dependent reduction in Western diet-fed rats (3–100 mg/kg BID)
Model-response endpoint context; supports liver triglyceride lowering.
8-day oral study; plasma and liver TG monitored.
In Vivo Efficacy Triglycerides NASH Western Diet

PF-07202954 Has Advanced to Phase 1 Clinical Trials, Demonstrating Its Development Maturity as a Research Tool

PF-07202954 has successfully completed preclinical development and entered Phase 1 clinical trials in healthy adults (NCT04857437). This milestone confirms the compound's suitable safety, tolerability, and pharmacokinetic profile in humans, which is a direct result of the optimized physicochemical properties described above [1][2].

Phase 1 Trial Completion
Supporting
NCT04857437 completed in healthy adults (single/multiple ascending doses)
Provides human PK and tolerability endpoint context for research translation.
Data to verify; clinical-trial source available.
Clinical Development Phase 1 Human PK NASH

PF-07202954 (4Pxo8WQ1GP): High-Impact Application Scenarios Supported by Quantitative Evidence


Chronic In Vivo Efficacy Studies in NASH Models Requiring a Long-Half-Life DGAT2 Inhibitor

The 3-fold higher volume of distribution and 3-fold longer half-life of PF-07202954 in rats compared to ervogastat [1] make it the preferred choice for researchers conducting long-term, chronic dosing studies in rodent models of non-alcoholic steatohepatitis (NASH). The extended PK profile reduces the need for frequent dosing, improves animal welfare, and ensures more sustained target coverage over the study duration. This is particularly critical in models like the Western diet-fed rat, where PF-07202954 has already demonstrated dose-dependent reduction in hepatic triglycerides [1]. Using a shorter-acting inhibitor would require more complex dosing regimens and risk fluctuating drug levels that could confound efficacy and biomarker readouts.

Selective Chemical Probe for Dissecting DGAT2-Specific Biology in Metabolic Disease

With an IC50 > 50,000 nM against DGAT1 and other MGAT enzymes, PF-07202954 provides a >5000-fold selectivity window [1]. This makes it an essential tool for researchers needing to dissect the specific biological functions of DGAT2 without confounding off-target effects from DGAT1 inhibition, which is known to cause gastrointestinal side effects [1]. For target validation experiments in complex cell models or in vivo systems, this high selectivity is a non-negotiable feature that allows for clean interpretation of phenotype as being driven by DGAT2. Procurement of a less selective analog would introduce experimental noise and potentially lead to erroneous conclusions about target biology.

Translational PK/PD Modeling and Human Dose Projection Studies

PF-07202954's advancement to Phase 1 clinical trials (NCT04857437) [2] provides access to human pharmacokinetic data that is not available for earlier research compounds. This clinical dataset, combined with the detailed preclinical PK profiling against a known comparator (ervogastat) [1], makes PF-07202954 an ideal standard for translational scientists. Researchers can use this compound as a benchmark for developing and validating PK/PD models that aim to predict human efficacious doses for novel DGAT2 inhibitors. The ability to reference a well-characterized, clinically tested molecule significantly de-risks preclinical-to-clinical translation projects in industry and academic drug discovery units.

In Vitro Characterization of DGAT2 Inhibition with a Reference Clinical Candidate

The well-defined potency (human DGAT2 IC50 = 10 nM) [1] and selectivity profile [1] of PF-07202954 position it as a high-quality reference compound for in vitro screening cascades. Medicinal chemistry and screening teams can use PF-07202954 as a positive control or benchmark standard when evaluating the potency and selectivity of their own novel chemical matter. Its status as a clinical-stage compound adds credibility to assay data, and its commercial availability from reputable vendors ensures supply consistency for long-term screening programs.

Application
Selection Property
Validation Focus
Chronic in vivo NASH model studies
Extended PK profile supporting reduced dosing frequency
Sustained liver target engagement and pharmacodynamic readouts
DGAT2-specific pathway dissection
High selectivity window over DGAT1 and other acyltransferases
Clean phenotype attribution without DGAT1-mediated side effects
Translational PK/PD modeling
Clinical-stage compound with available human PK data
Preclinical-to-clinical bridging and dose projection research
In vitro assay benchmarking
Well-characterized potency and selectivity profile
Reference standard for DGAT2 inhibitor screening cascades
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